Piperazine, 1,4-bis(butoxyacetyl)-
Description
Piperazine, 1,4-bis(butoxyacetyl)-, is a piperazine derivative functionalized with two butoxyacetyl groups at the 1,4-positions. The butoxyacetyl substituent consists of an acetyl group linked to a butoxy chain (–O–C₄H₉), imparting both hydrophobic (alkyl chain) and polar (ether oxygen, carbonyl) characteristics.
Properties
CAS No. |
17149-27-8 |
|---|---|
Molecular Formula |
C16H30N2O4 |
Molecular Weight |
314.42 g/mol |
IUPAC Name |
2-butoxy-1-[4-(2-butoxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H30N2O4/c1-3-5-11-21-13-15(19)17-7-9-18(10-8-17)16(20)14-22-12-6-4-2/h3-14H2,1-2H3 |
InChI Key |
OIABNNBFKLLPIG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Canonical SMILES |
CCCCOCC(=O)N1CCN(CC1)C(=O)COCCCC |
Other CAS No. |
17149-27-8 |
Synonyms |
1,4-Bis(butoxyacetyl)piperazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
2.1. Structural and Functional Group Analysis
The following table summarizes key piperazine derivatives from the evidence, highlighting substituent effects:
2.3. Physicochemical Properties
- Solubility: Hydrophilic groups (e.g., –OH in 1,4-bis(2-hydroxyethyl)piperazine) enhance water solubility . Bulky aromatic groups (e.g., diphenylacetyl) reduce solubility in polar solvents . Butoxyacetyl groups likely confer moderate solubility in both polar (via ether/carbonyl) and nonpolar (via alkyl chain) solvents.
- Thermal Stability: 1,4-bis(methacryloyl)piperazine decomposes at ~250°C, as shown by TGA . Selenogallate frameworks with piperazine cations (e.g., [bappH₂][Ga₂Se₄]) exhibit thermal stability up to 200°C, influenced by counterion interactions .
Key Research Findings
- Substituent-Driven Activity : Electron-withdrawing groups (e.g., chloro, dithiolone) enhance electrophilicity and biological activity (e.g., antiparasitic effects) .
- Steric and Electronic Effects : Bulky substituents (e.g., diphenylacetyl) reduce solubility but may improve binding affinity in hydrophobic enzyme pockets .
- Green Synthesis : Maghnite-catalyzed routes for methacryloyl derivatives highlight eco-friendly alternatives to traditional methods .
Preparation Methods
Reaction Protocol:
-
Reagents :
-
Piperazine (1 eq)
-
Butoxyacetyl chloride (2.2 eq)
-
Triethylamine (2.2 eq) as HCl scavenger
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
-
Procedure :
-
Piperazine is dissolved in anhydrous DCM under nitrogen at 0°C.
-
Butoxyacetyl chloride is added dropwise, followed by triethylamine.
-
The reaction is stirred at room temperature for 12–24 hours.
-
The mixture is washed with water, brine, and dried over MgSO₄.
-
The product is purified via silica gel chromatography (PE:EA = 3:1) or recrystallization from ethanol.
-
Yield : 75–89%
Key Characterization Data :
-
¹H NMR (CDCl₃): δ 4.58 (s, 4H, CH₂CO), 3.45 (t, 4H, OCH₂), 2.41 (s, 6H, NCH₂), 1.55 (m, 8H, CH₂CH₂), 0.92 (t, 6H, CH₃).
Solid-Phase Synthesis Using Piperazine-1-Ium Resin
To enhance selectivity and avoid over-acylation, a resin-supported method has been developed. This approach leverages the reduced nucleophilicity of the protonated piperazine nitrogen to achieve stepwise functionalization.
Reaction Protocol:
-
Resin Preparation :
-
Acylation :
-
Second Acylation :
Yield : 68–72% (two-step)
Advantages :
-
Minimizes formation of mono- or tri-substituted byproducts.
-
Suitable for large-scale production.
Alternative Routes Using Carbodiimide Coupling
For laboratories lacking acyl chloride precursors, butoxyacetic acid can be activated in situ using carbodiimide reagents.
Reaction Protocol:
-
Activation :
-
Butoxyacetic acid (2.2 eq) is treated with EDCl (2.2 eq) and HOBt (0.2 eq) in DCM for 1 hour.
-
-
Coupling :
Yield : 65–70%
Limitations :
-
Lower efficiency compared to acyl chloride route.
-
Requires strict anhydrous conditions.
Industrial-Scale Optimization
Patent data reveals a high-pressure hydrogenation method for batch production:
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| Temperature | 180–200°C |
| Pressure | 60 MPa H₂ |
| Solvent | Toluene |
| Reaction Time | 10 hours |
| Yield | 79% |
This method avoids halogenated solvents and achieves >98% conversion of diethanolamine intermediates.
Purity and Analytical Considerations
Critical impurities include:
-
Mono-acylated byproduct : Controlled by maintaining a 2.2:1 acyl chloride/piperazine ratio.
-
Oxidation products : Mitigated via inert atmosphere (N₂/Ar) during reactions.
QC Methods :
Q & A
Q. What are the common synthetic routes for 1,4-bis(butoxyacetyl)piperazine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic acyl substitution. Piperazine is reacted with butoxyacetyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. A base like triethylamine is added to neutralize HCl byproducts. For optimal yield:
Q. Which spectroscopic and analytical techniques are critical for characterizing 1,4-bis(butoxyacetyl)piperazine?
Methodological Answer:
- NMR Spectroscopy : Use H NMR (400 MHz, DMSO-) to confirm substituent integration and coupling patterns. C NMR identifies carbonyl (C=O, ~170 ppm) and piperazine ring carbons.
- IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm) and C-O-C ether bonds (~1100 cm).
- Elemental Analysis : Verify C, H, N composition (e.g., theoretical C: 62.0%, H: 8.7%, N: 8.4%).
- X-ray Crystallography : Resolve crystal structure using SHELXL (single-crystal diffraction at 100 K, Mo-Kα radiation) .
Q. How can the antibacterial activity of this compound be evaluated in vitro?
Methodological Answer: Use the agar diffusion method:
- Prepare Mueller-Hinton agar plates inoculated with E. coli, S. aureus, or B. subtilis.
- Apply compound solutions (10–100 µg/mL in DMSO) to sterile filter paper discs.
- Incubate at 37°C for 24 hours; measure inhibition zone diameters.
- Compare with positive controls (e.g., ampicillin) and solvent blanks .
Advanced Research Questions
Q. How can computational methods predict the conformational stability and DNA-binding affinity of 1,4-bis(butoxyacetyl)piperazine?
Methodological Answer:
- Conformational Analysis : Use Spartan06 with the AM1 semi-empirical method to identify low-energy conformers. Compare relative energies (kcal/mol) of chair vs. boat piperazine configurations .
- Molecular Docking : Employ AutoDock Vina to dock the compound into DNA (PDB ID: 1BNA). Define a 40 Å × 40 Å × 40 Å grid around the minor groove. Analyze binding modes (e.g., hydrogen bonds, π-alkyl interactions) and calculate ΔG values (e.g., −7.5 kcal/mol for high-affinity binding) .
Q. How do substituent electronic effects (EWG vs. EDG) influence the bioactivity of piperazine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing groups (EWG: Cl, NO) or electron-donating groups (EDG: OCH, CH) at ortho, meta, or para positions.
- In Vitro Assays : Compare inhibitory activity (e.g., IC) against target enzymes (e.g., DPP-IV). EWG-substituted derivatives typically show enhanced activity due to increased electrophilicity. Ortho/para substitutions improve binding vs. meta .
Q. How can crystallographic data resolve contradictions in reported structural or activity data?
Methodological Answer:
- X-ray Refinement : Use SHELXL to refine crystal structures. Address discrepancies (e.g., bond length variations) by re-examining thermal parameters and hydrogen bonding networks.
- Validation Tools : Check CIF files with PLATON or Mercury to identify outliers (e.g., R-factor > 5%). Cross-reference with NMR/IR data to confirm functional group assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
